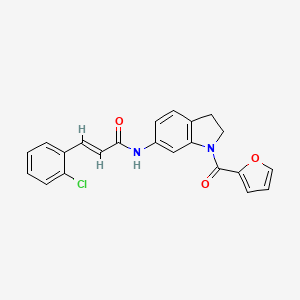

(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3/c23-18-5-2-1-4-15(18)8-10-21(26)24-17-9-7-16-11-12-25(19(16)14-17)22(27)20-6-3-13-28-20/h1-10,13-14H,11-12H2,(H,24,26)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVLMJICKPNHQU-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide is a synthetic organic compound that belongs to the acrylamide class. It features a complex structure with a furan ring, an indole derivative, and a chlorophenyl group, which positions it as a candidate for various biological studies. The compound's molecular formula is C_{20}H_{16}ClN_{2}O_{2}, with a molecular weight of approximately 363.80 g/mol.

Synthesis

The synthesis of (E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide typically involves several organic reactions. Key steps include:

- Formation of Indole Derivative : Starting with indole and introducing the furan-2-carboxylic acid.

- Chlorobenzene Reaction : Incorporating the chlorophenyl group through electrophilic aromatic substitution.

- Acrylamide Formation : Finalizing the compound through condensation reactions.

This multi-step synthesis requires careful control of reaction conditions, including temperature and inert atmospheres to prevent oxidation.

Anticancer Properties

Research has indicated that compounds similar to (E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide exhibit significant anticancer activity. Studies have shown that acrylamide derivatives can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting anti-apoptotic proteins .

The mechanism of action may involve:

- Inhibition of Enzymatic Activity : Binding to specific enzymes or receptors, leading to altered cellular functions.

- Induction of Apoptosis : Triggering programmed cell death through various signaling pathways, which is critical in cancer therapy .

Study 1: Antitumor Effects

In a study published in Nature, researchers explored the effects of indole-based compounds on tumor cells. The findings suggested that (E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide could significantly reduce cell viability in breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Study 2: Neurotoxicity Assessment

Another investigation assessed the neurotoxic effects of acrylamide derivatives, revealing that high concentrations could lead to neurodegeneration in neuronal cultures. This highlights the importance of dose-dependent studies when evaluating the safety and efficacy of such compounds .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C_{20}H_{16}ClN_{2}O_{2} |

| Molecular Weight | 363.80 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| IC50 (in Cancer Cells) | Varies by cell line |

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide typically involves several key steps:

- Starting Materials : The synthesis often begins with indole derivatives, furan-2-carboxylic acid, and chlorobenzene derivatives.

- Synthetic Route : Common methods include:

- Fischer Indole Synthesis : Used to form the indole moiety.

- Friedel-Crafts Acylation : Introduces the furan ring.

- Palladium-Catalyzed Cross-Coupling : Couples the indole and furan components.

The resulting compound has a molecular formula of and a molecular weight of approximately 363.80 g/mol. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Anticancer Activity

Research has indicated that compounds similar to (E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide may exhibit anticancer properties. The incorporation of indole and furan moieties is known to enhance biological activity against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Compounds with similar structural motifs have been studied for their ability to inhibit neurotoxic pathways, potentially offering therapeutic avenues for neurodegenerative diseases.

Material Science Applications

In addition to biological applications, (E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide can be explored in materials science:

- Polymer Chemistry : Its acrylamide structure allows for incorporation into polymer matrices, potentially enhancing material properties such as flexibility and thermal stability.

- Nanotechnology : The compound's unique structure may facilitate its use in developing nanomaterials with specific functionalities.

Pharmacological Research

A notable study involved synthesizing a library of compounds based on the indole scaffold, including (E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide. This library was screened for activity against protein targets relevant to cancer therapy, demonstrating promising results in inhibiting tumor growth .

High-throughput Screening

Another case study focused on high-throughput screening methodologies utilizing this compound to identify new covalent inhibitors for therapeutic targets. The results indicated that variations in the substituents on the indole ring significantly affected biological activity, highlighting the importance of structural optimization.

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction is critical for forming the acrylamide core. The mechanism involves:

-

Enolate formation : Deprotonation of the cyanoacetamide by a base (e.g., piperidine) generates an enolate intermediate.

-

Nucleophilic attack : The enolate attacks the aldehyde (e.g., 2-chlorobenzaldehyde), forming a β-hydroxy intermediate.

-

Elimination : Water is eliminated to yield the α,β-unsaturated acrylamide .

Table 1: Typical Knoevenagel Conditions

| Parameter | Description | Source |

|---|---|---|

| Catalyst | Piperidine | |

| Solvent | Ethanol | |

| Temperature | Reflux | |

| Yield | 64–80% |

Amidation Reactions

The indoline moiety may undergo amidation with the acrylamide via:

-

Direct coupling : Using carbodiimides (e.g., EDCI) or acid chlorides to form the amide bond.

-

C-H Amidation : Co(III)-catalyzed C-H activation, as described in directed functionalization protocols, could facilitate bond formation .

Functional Group Analysis

| Group | Reactivity | Potential Reactions |

|---|---|---|

| Acrylamide | Electrophilic α,β-unsaturated carbonyl | Hydrogenation, cycloaddition (e.g., Diels-Alder) |

| Amide | Nucleophilic | Hydrolysis, transamidation |

| Furan | Diene | Electrophilic substitution, cycloaddition |

| Indoline | Heterocyclic | Oxidation, ring-opening |

Hydrogen Bonding and Interactions

The compound’s amide and carbonyl groups enable hydrogen bonding, while the furan and indoline rings participate in π-π or dipole interactions. These properties are critical for biological activity, such as enzyme inhibition .

Research Findings and Optimization

-

Synthetic Yields : Knoevenagel reactions in similar systems achieve yields of 64–80% under optimized conditions .

-

Catalyst Effects : Piperidine enhances reaction efficiency by deprotonating intermediates and stabilizing transition states .

-

Substituent Influence : Electron-withdrawing groups (e.g., 2-chlorophenyl) may stabilize the enolate intermediate, improving reaction rates .

Challenges and Gaps

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity : Compound A’s 2-chlorophenyl group distinguishes it from analogs with electron-donating groups (e.g., trimethoxyphenyl in 6t) or bulky aromatic systems (e.g., quinazolinyl in 23a). The furan-indolin moiety may confer unique hydrogen-bonding interactions compared to pyridyl or indazolyl groups in other compounds.

- Synthesis Methods: While 3bm uses enantioselective pallada-electrocatalysis for stereochemical control , Compound A’s synthesis (if unoptimized) may lack similar stereoselectivity. Most analogs rely on column chromatography for purification.

- Purity : Compound A lacks reported purity data, contrasting with 6t (>97% LCMS) and 3bm (96% ee) .

Halogen Effects:

- The 2-chlorophenyl group in Compound A may enhance membrane permeability compared to non-halogenated analogs (e.g., 3bm’s formyl-biphenyl). Chlorine’s electronegativity could also influence target binding, as seen in kinase inhibitors like 23a, which incorporates a 3-fluorobenzyl group for EGFR/HER2 affinity .

Furan vs. Heterocyclic Moieties:

- The furan-2-carbonyl group in Compound A differs from 23a’s pyridin-3-yl and 6t’s indazol-3-yl.

Backbone Configuration:

- All compounds share an (E)-acrylamide backbone, critical for maintaining planarity and α,β-unsaturated carbonyl reactivity. This configuration is often exploited in covalent inhibition (e.g., targeting cysteine residues in kinases) .

Physicochemical Properties

- Lipophilicity : Compound A’s 2-chlorophenyl and furan-indolin groups likely increase logP compared to 3bm (isopropyl, formyl) but reduce it relative to 6t (trimethoxyphenyl).

- Solubility : The polar furan-oxygen and amide groups may improve aqueous solubility compared to tert-butyl-substituted 6d .

Q & A

Q. What are the recommended synthetic routes for (E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide, and how can reaction efficiency be optimized?

Methodological Answer:

- Multi-step Synthesis : Begin with functionalization of the indole scaffold via acylation using furan-2-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, N-methylmorpholine as base). Subsequent coupling with (E)-3-(2-chlorophenyl)acryloyl chloride requires controlled temperatures (35–40°C) to avoid epimerization .

- Efficiency Optimization : Use catalytic agents like calcium chloride to stabilize intermediates and monitor reaction progress via TLC (Rf values: 0.58–0.86). Scalability up to multigram levels is achievable using column chromatography for purification, with yields ranging from 64–69% .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

- UV-Vis Spectroscopy : Confirm absorbance maxima (e.g., λ~280 nm for acrylamide derivatives) to assess purity .

- IR and NMR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide; ¹H NMR peaks: δ 6.8–7.5 ppm for aromatic protons) .

- Mass Spectrometry : Validate molecular weight (e.g., m/z 397 for brominated derivatives) and use SFC-MS for high-throughput purity checks .

Q. What analytical techniques are suitable for quantifying acrylamide derivatives in complex matrices?

Methodological Answer:

- HPLC-UV/LC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients. Limit of detection (LOD) for acrylamides is typically <0.1 ppm .

- Griess Assay : For nitro group-containing derivatives, quantify nitrite ions via UV absorbance at 540 nm after derivatization .

Advanced Research Questions

Q. What strategies mitigate unintended acrylamide formation during high-temperature reactions involving this compound?

Methodological Answer:

Q. How does structural modification of the indole or furan moieties affect biological activity?

Methodological Answer:

- Indole Substitutions : Replace the furan-2-carbonyl group with sulfonamide derivatives (e.g., phenyl bromo/nitro groups) to enhance antiproliferative activity (IC₅₀: 2–5 μM in cancer cell lines) .

- Furan Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to improve metabolic stability, as shown in analogues with 80% plasma protein binding .

Q. What in vitro models assess the neurotoxic potential of acrylamide derivatives?

Methodological Answer:

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis Framework : Normalize data using IC₅₀/EC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity). Account for variables like cell passage number and serum concentration .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to correlate structural features (e.g., logP, polar surface area) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.